molecular formula C9H10N4O B11731832 (E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine

(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine

Cat. No.: B11731832
M. Wt: 190.20 g/mol
InChI Key: XQEAHDXBXWODTD-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzotriazole moiety, which is a versatile and widely used heterocyclic compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine typically involves the reaction of benzotriazole with appropriate aldehydes or ketones under specific conditions. One common method includes the condensation reaction between benzotriazole and an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzotriazole moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Diethyl malonate
  • GPR35 Agonist, Compound 10

Uniqueness

(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine is unique due to its benzotriazole moiety, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(NZ)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H10N4O/c1-7(11-14)6-13-9-5-3-2-4-8(9)10-12-13/h2-5,14H,6H2,1H3/b11-7-

InChI Key

XQEAHDXBXWODTD-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/O)/CN1C2=CC=CC=C2N=N1

Canonical SMILES

CC(=NO)CN1C2=CC=CC=C2N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.